N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]benzo[b]furan-3-yl}-2-(4-methoxypheno xy)acetamide
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Overview
Description
- The indole nucleus, also known as benzopyrrole, contains 10 π-electrons, making it aromatic. It readily undergoes electrophilic substitution due to π-electron delocalization.
- Physically, indole derivatives are crystalline, colorless compounds with specific odors.
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]benzo[b]furan-3-yl}-2-(4-methoxyphenoxy)acetamide: belongs to the indole derivative family. Indole derivatives have diverse biological activities and are found in many synthetic drug molecules.
Preparation Methods
- The synthetic route for this compound involves several steps. One approach is to start with a substituted benzo[b]furan, followed by acylation and amidation.
- Industrial production methods may vary, but they typically involve efficient and scalable processes.
Chemical Reactions Analysis
Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential biological activities (e.g., antiviral, anti-inflammatory, anticancer).
Medicine: May exhibit therapeutic effects, although further studies are needed.
Mechanism of Action
- The exact mechanism remains to be fully elucidated. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other indole derivatives.
Similar Compounds: Explore related structures, such as tryptophan, indole-3-acetic acid, and other indole-based drugs.
Properties
Molecular Formula |
C25H20ClNO6 |
---|---|
Molecular Weight |
465.9 g/mol |
IUPAC Name |
N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C25H20ClNO6/c1-30-16-8-10-17(11-9-16)32-14-22(28)27-23-18-5-3-4-6-20(18)33-25(23)24(29)15-7-12-21(31-2)19(26)13-15/h3-13H,14H2,1-2H3,(H,27,28) |
InChI Key |
TTZKBFMSRKDWPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)Cl |
Origin of Product |
United States |
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